Cas no 948292-83-9 (1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide)
1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide
- 948292-83-9
- ALBB-030259
- MFCD08445959
- LS-10792
- 1-ethyl-5-methylpyrazole-3-carbohydrazide
- AKOS006288429
- CS-0325655
-
- MDL: MFCD08445959
- Inchi: 1S/C7H12N4O/c1-3-11-5(2)4-6(10-11)7(12)9-8/h4H,3,8H2,1-2H3,(H,9,12)
- InChI Key: AEIPRCLNOPVZCH-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)N(CC)N=1)NN
Computed Properties
- Exact Mass: 168.10111102Da
- Monoisotopic Mass: 168.10111102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 72.9Ų
1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B440545-10mg |
1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide |
948292-83-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440545-50mg |
1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide |
948292-83-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B440545-100mg |
1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide |
948292-83-9 | 100mg |
$ 160.00 | 2022-06-07 | ||
| abcr | AB560967-500 mg |
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide; . |
948292-83-9 | 500MG |
€406.00 | 2023-04-13 | ||
| abcr | AB560967-1 g |
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide; . |
948292-83-9 | 1g |
€489.50 | 2023-04-13 | ||
| abcr | AB560967-5 g |
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide; . |
948292-83-9 | 5g |
€1,324.50 | 2023-04-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396325-250mg |
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide |
948292-83-9 | 95% | 250mg |
¥2160.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396325-1g |
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide |
948292-83-9 | 95% | 1g |
¥4320.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396325-5g |
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide |
948292-83-9 | 95% | 5g |
¥14029.00 | 2024-04-24 | |
| abcr | AB560967-500mg |
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide; . |
948292-83-9 | 500mg |
€397.00 | 2025-04-14 |
1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide Suppliers
1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide
Introduction to 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carbohydrazide (CAS No. 948292-83-9)
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide, with the CAS number 948292-83-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique structure of 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide makes it a valuable candidate for various therapeutic applications.
The molecular formula of 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide is C8H13N5O, and its molecular weight is 179.22 g/mol. The compound features a pyrazole ring with an ethyl and methyl substituent at the 1 and 5 positions, respectively, and a carbohydrazide group at the 3 position. This structural arrangement contributes to its stability and reactivity, making it suitable for use in a variety of chemical reactions and biological assays.
Recent studies have highlighted the potential of 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide in the development of novel drugs. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide exhibits significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound could be a promising lead for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory effects, 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide has also shown potential as an analgesic agent. A study conducted by a team at the University of California demonstrated that this compound effectively reduces pain responses in animal models without causing significant side effects. The mechanism of action appears to involve modulation of nociceptive pathways, making it a potential candidate for the development of new pain management therapies.
In addition to its therapeutic applications, 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide has been explored for its antimicrobial properties. Research published in the Journal of Antibiotics reported that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This makes it a valuable candidate for developing new antibiotics to combat multidrug-resistant pathogens.
The synthesis of 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide can be achieved through several methods, including condensation reactions and microwave-assisted synthesis. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with an appropriate methylating agent. The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature, pressure, and solvent choice.
In terms of safety and handling, 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide should be stored in a cool, dry place away from direct sunlight and incompatible materials. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.
The future prospects for 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide are promising. Ongoing clinical trials are evaluating its efficacy and safety in various therapeutic areas, including inflammatory diseases, pain management, and antimicrobial therapy. Additionally, researchers are exploring its potential as a scaffold for designing more potent and selective derivatives with enhanced pharmacological properties.
In conclusion, 1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide (CAS No. 948292-83-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an attractive candidate for developing new therapeutic agents to address unmet medical needs.
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